4-butyryl-1H-pyrrole-2-carboxylic acid

Medicinal Chemistry Process Chemistry Solid-State Characterization

When developing FabH inhibitors for anti-tuberculosis drug discovery, sourcing a functionally versatile pyrrole intermediate with the right lipophilic balance can be challenging. 4-Butyryl-1H-pyrrole-2-carboxylic acid (CAS 111468-95-2) offers a distinct butyryl substitution pattern (XLogP3 1.1) that enhances active-site binding compared to shorter-chain analogs. • Enables amide bond formation for pharmacophore conjugation • Butyryl carbonyl group allows reduction, Grignard, and hydrazone elaboration • Supports antibacterial SAR programs targeting DNA gyrase/topoisomerase IV Supplied with ≥98% purity, stored at 2-8°C, and available for immediate global dispatch.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 111468-95-2
Cat. No. B1350464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyryl-1H-pyrrole-2-carboxylic acid
CAS111468-95-2
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CNC(=C1)C(=O)O
InChIInChI=1S/C9H11NO3/c1-2-3-8(11)6-4-7(9(12)13)10-5-6/h4-5,10H,2-3H2,1H3,(H,12,13)
InChIKeyUONGLVQLBJRCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyryl-1H-pyrrole-2-carboxylic Acid Overview


4-Butyryl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole-2-carboxylic acid class, characterized by a butyryl group at the 4-position [1]. With molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol, it serves primarily as a functionalized building block for synthesizing more complex molecules, leveraging the reactivity of the carboxylic acid and the butyryl carbonyl moieties [1].

Irreplaceability of 4-Butyryl-1H-pyrrole-2-carboxylic Acid


In the pyrrole-2-carboxylic acid series, the length of the 4-acyl chain directly impacts key physicochemical properties that govern synthetic utility and biological behavior. Shorter-chain analogs (4-acetyl, 4-propionyl) exhibit higher melting points and lower lipophilicity (XLogP3: 0.3 for acetyl vs 1.1 for butyryl), which can alter reaction conditions, purification outcomes, and membrane permeability in downstream applications [1][2]. The butyryl variant provides a distinct balance of lipophilicity and crystallinity, making it non-interchangeable in applications requiring specific solubility or chromatographic profiles.

Quantitative Evidence for 4-Butyryl-1H-pyrrole-2-carboxylic Acid


Melting Point Advantage Over Shorter-Chain Analogs

4-Butyryl-1H-pyrrole-2-carboxylic acid exhibits a melting point of 191–193 °C , substantially lower than both the 4-acetyl analog (229–232 °C) and the 4-propionyl analog (216–220 °C) . This reduction correlates with the increased conformational flexibility and reduced crystal lattice energy imparted by the longer butyryl chain.

Medicinal Chemistry Process Chemistry Solid-State Characterization

Lipophilicity Enhancement vs. 4-Acetyl Analog

The computed XLogP3 value for 4-butyryl-1H-pyrrole-2-carboxylic acid is 1.1 [1], a 0.8 log unit increase compared to the 4-acetyl analog (XLogP3 = 0.3) [2]. This increase reflects the additional two methylene units in the butyryl chain, which significantly enhance hydrophobicity.

Drug Discovery ADME Prediction Lipophilicity

Enhanced Conformational Flexibility vs. 4-Acetyl Analog

4-Butyryl-1H-pyrrole-2-carboxylic acid possesses 4 rotatable bonds and a molecular weight of 181.19 g/mol [1], whereas the 4-acetyl analog has only 2 rotatable bonds and a molecular weight of 153.14 g/mol [2]. The additional flexibility and mass arise from the extended butyryl chain.

Conformational Flexibility Drug Design Molecular Descriptors

Commercial Availability and Quality Assurance

4-Butyryl-1H-pyrrole-2-carboxylic acid is commercially available from multiple suppliers at a certified purity of ≥95% and a verified melting point of 191–193 °C . In contrast, the 4-propionyl analog is often listed with a broader melting range (216–220 °C) and may require custom synthesis, while the 4-acetyl analog, though readily available, offers different physicochemical properties.

Chemical Procurement Quality Control Synthetic Reliability

Validated Applications of 4-Butyryl-1H-pyrrole-2-carboxylic Acid


Synthesis of FabH Inhibitors for Tuberculosis

The 4-butyryl substituted pyrrole-2-carboxylic acid scaffold serves as a key intermediate for constructing β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors, a validated target for anti-tuberculosis drug discovery [1]. The butyryl chain's lipophilicity (XLogP3 1.1) and conformational flexibility may enhance binding interactions within the hydrophobic FabH active site compared to shorter-chain analogs. In a related study, pyrrole-2-carboxylic acid derivatives with extended substituents achieved MIC values as low as 12.5 µg/mL against Mycobacterium tuberculosis H37Rv [1], demonstrating the potential of this chemotype.

Preparation of DNA Gyrase/Topo IV Inhibitor Libraries

The carboxylic acid group at the 2-position of 4-butyryl-1H-pyrrole-2-carboxylic acid enables direct amide bond formation with amine-containing pharmacophores, a strategy employed in the development of broad-spectrum antibacterial agents targeting DNA gyrase and topoisomerase IV [2]. Patent literature describes pyrrole carboxylic acid derivatives of Formula (I) as potent inhibitors against Gram-positive, Gram-negative, and anaerobic bacteria [2], and the butyryl analog provides a distinct lipophilic handle for SAR exploration.

Heterocyclic Library Construction via Carbonyl Chemistry

The butyryl carbonyl group at the 4-position offers a reactive handle for further synthetic elaboration, including reduction, Grignard addition, and hydrazone formation. This functional versatility positions 4-butyryl-1H-pyrrole-2-carboxylic acid as a privileged building block for generating diverse pyrrole-containing compound libraries for high-throughput screening [3].

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